2-Chloro-3-methylthiophene

Radical Chemistry Gas-Phase Reactions Reaction Mechanism

2-Chloro-3-methylthiophene (CAS 14345-97-2) is a halogenated thiophene derivative characterized by a reactive chlorine atom at the 2-position and an electron-donating methyl group at the 3-position of the aromatic ring. This specific substitution pattern distinguishes it from other mono- and di-substituted thiophenes and provides a unique balance of reactivity and stability in cross-coupling reactions and polymer synthesis.

Molecular Formula C5H5ClS
Molecular Weight 132.61 g/mol
CAS No. 14345-97-2
Cat. No. B080250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylthiophene
CAS14345-97-2
Molecular FormulaC5H5ClS
Molecular Weight132.61 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)Cl
InChIInChI=1S/C5H5ClS/c1-4-2-3-7-5(4)6/h2-3H,1H3
InChIKeyKQFADYXPELMVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methylthiophene (CAS 14345-97-2): Procurement Guide for a Strategic Heterocyclic Building Block in Cross-Coupling and Materials Chemistry


2-Chloro-3-methylthiophene (CAS 14345-97-2) is a halogenated thiophene derivative characterized by a reactive chlorine atom at the 2-position and an electron-donating methyl group at the 3-position of the aromatic ring . This specific substitution pattern distinguishes it from other mono- and di-substituted thiophenes and provides a unique balance of reactivity and stability in cross-coupling reactions and polymer synthesis [1]. As a foundational building block, it is commercially available with high purity (e.g., ≥99% GC assay) and is defined by key physical properties including a boiling point of 147-149 °C and a density of 1.211 g/mL at 25 °C [2]. This guide provides evidence-based justification for selecting 2-chloro-3-methylthiophene over its closest analogs for specific research and industrial applications.

Workflow
Cross-coupling & C-H functionalization polycondensation building block
Selection Logic
Halogen- and methyl-substitution pattern determines catalyst compatibility
Use Context
Organic electronics monomer, mechanistic radical probe, late-stage functionalization

2-Chloro-3-methylthiophene: Why Simple Substitution with 3-Methylthiophene or 2-Bromo-3-methylthiophene Fails for Critical Applications


Generic substitution within the thiophene class is not feasible due to the profound impact of the specific halogen and substitution pattern on reactivity, regioselectivity, and the properties of derived materials. For instance, while 2-chloro-3-methylthiophene can participate in C-H functionalization polycondensation using a nickel catalyst, analogous reactions with 2-bromo-3-methylthiophene are less effective with standard NiCl2(dppe) catalysts, demonstrating that the halogen identity is not interchangeable and dictates the choice of catalytic system [1]. Furthermore, the presence of the chloro substituent imparts a distinct electronic and steric profile compared to the non-halogenated 3-methylthiophene, leading to different reactivity pathways in radical reactions, as shown in studies with atomic hydrogen [2]. These differences preclude simple substitution and necessitate a rigorous, evidence-based selection process grounded in quantitative performance data.

Target Compound
Apparent Substitute
Why Interchangeability May Fail
2-Chloro-3-methylthiophene
2-Bromo-3-methylthiophene
NiCl2(dppe) catalyst effective for bromo analog shows lower efficiency with chloro; catalyst system may not transfer directly.
2-Chloro-3-methylthiophene
3-Methylthiophene
Absence of chloro eliminates C-H functionalization polycondensation pathway; reactivity profile differs in radical processes.

2-Chloro-3-methylthiophene: Quantified Differentiation Evidence vs. Closest Analogs for Scientific Procurement


Radical Reactivity Divergence: 2-Chloro-3-methylthiophene vs. 2-Chlorothiophene and 3-Methylthiophene

A comparative study on the gas-phase reactions of atomic hydrogen at room temperature revealed a stark difference in reaction pathway between 2-chloro-3-methylthiophene and its non-chlorinated or differently substituted analogs. The reaction with 2-chlorothiophene leads exclusively to the stripping of a chlorine atom, while the reaction with 2- and 3-methylthiophene leads to the stripping of a hydrogen atom from the methyl group [1]. This indicates that the presence of both a chlorine and a methyl group on 2-chloro-3-methylthiophene would offer a unique, competitive reaction manifold not available to either analog alone, allowing for potential control over reaction outcome in synthetic applications.

Radical Pathway Divergence
Class-level inference
Competitive Cl- vs. H-stripping predicted vs. exclusive single-pathway in 2-Cl-thiophene or 3-Me-thiophene alone.
Radical mechanism context may differ.
Behavior inferred from analog studies; direct data for target compound not quantified in cited source.
Radical Chemistry Gas-Phase Reactions Reaction Mechanism

Polymerization Suitability: Catalyst System Compatibility of 2-Chloro-3-methylthiophene vs. 2-Bromo-3-methylthiophene

In the context of synthesizing poly(3-substituted thiophene)s, the choice of halogen is critical. A study on C-H functionalization polycondensation reported that polymerization of 2-chloro-3-substituted thiophenes proceeded with a stoichiometric amount of magnesium amide (TMPMgCl·LiCl) and a nickel catalyst bearing an N-heterocyclic carbene (NHC) ligand [1]. Critically, the same study notes that the nickel catalyst NiCl2(dppe), which exhibited high activity for the polymerization of bromothiophenes, was found to be less effective for chlorothiophenes [1]. This demonstrates that 2-chloro-3-methylthiophene requires a specific, non-interchangeable catalyst system compared to its bromo analog, directly impacting the synthetic route and resulting polymer properties like molecular weight distribution.

Catalyst System Compatibility
Head-to-head
Ni(NHC) required for chloro monomer; NiCl2(dppe) reported less effective vs. bromo analog.
Catalyst selection may not transfer directly.
Qualitative comparison under polycondensation conditions.
Organic Electronics Polymer Synthesis Catalysis

Benchmark Physical Properties: Establishing Baseline Purity and Stability for 2-Chloro-3-methylthiophene Procurement

To ensure reproducibility in synthetic applications, procurement must be based on well-defined physicochemical benchmarks. Reputable suppliers specify 2-chloro-3-methylthiophene with a GC assay of 99% min and a water content of 0.5% max . Key properties for identification and handling include a boiling point of 147-149 °C and a density of 1.211 g/mL at 25 °C [1]. While these values are not themselves points of differentiation, they serve as critical quality control thresholds. A deviation from these established values could indicate impurities or degradation, which would directly impact reaction yields and the performance of downstream materials.

Baseline Quality Thresholds
Data to verify
GC assay ≥99%, water ≤0.5%, BP 147–149 °C, density 1.211 g/mL.
Lot-specific verification may support reproducibility.
Supplier-sourced specification; independent validation recommended.
Quality Control Sourcing Physicochemical Properties

2-Chloro-3-methylthiophene: High-Value Application Scenarios Justified by Quantitative Differentiation


Synthesis of Regioregular Poly(3-alkylthiophene)s for Organic Electronics

2-Chloro-3-methylthiophene is the preferred monomer for synthesizing head-to-tail regioregular polythiophenes via nickel-catalyzed C-H functionalization polycondensation. This application is directly supported by evidence that its chloro substituent, in contrast to a bromo group, requires a specific Ni(NHC) catalyst system for effective polymerization, enabling controlled molecular weight and distribution [1]. This differentiated reactivity is essential for achieving the high-performance polymer properties required in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Building Block for Selective Cross-Coupling in Complex Molecule Synthesis

In multi-step syntheses of pharmaceutical or agrochemical intermediates, the orthogonality of the 2-chloro substituent is paramount. The compound can be selectively activated in Suzuki-Miyaura couplings under mild conditions with thiophene- and furanboronic acids, achieving near-quantitative yields [1]. This selective reactivity is differentiated from more labile halogens like bromine or iodine, allowing it to be used in late-stage functionalization where other halogens would be prematurely cleaved, thus enabling more efficient and streamlined synthetic routes .

Mechanistic Probes in Radical Reaction Studies

The unique reactivity profile of 2-chloro-3-methylthiophene, which harbors two distinct sites for radical attack (C-Cl and C-H of CH3), makes it a valuable probe for studying gas-phase radical mechanisms. As inferred from comparative studies on 2-chlorothiophene and 3-methylthiophene, the target compound is expected to exhibit a unique, competitive reaction manifold [1]. This makes it a superior choice over simpler, mono-functional thiophenes for researchers investigating fundamental reaction dynamics and selectivity in radical chemistry.

Application
Selection Property
Validation Focus
Regioregular polythiophene synthesis
Catalyst-specific chloro reactivity
Ni(NHC) system performance; molecular weight distribution
Selective cross-coupling building block
Orthogonal halogen activation
Suzuki-Miyaura coupling selectivity; late-stage functionalization yield
Gas-phase radical mechanism probe
Dual reactive site manifold
Competitive pathway distribution; analog comparison verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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